2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a chemical compound that features a pyrazole ring substituted with dimethyl groups and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various alkyl halides or sulfonates; often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanolamine derivatives.
Scientific Research Applications
2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The ethanolamine moiety allows it to interact with biological membranes, potentially disrupting membrane integrity or signaling pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,4-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the ethanolamine moiety.
Ethanolamine: Contains the ethanolamine group but lacks the pyrazole ring.
2-{[(1H-pyrazol-5-yl)methyl]amino}ethan-1-ol: Similar structure but without the dimethyl substitution on the pyrazole ring.
Uniqueness: 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to the combination of the dimethyl-substituted pyrazole ring and the ethanolamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
IUPAC Name |
2-[(2,4-dimethylpyrazol-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-5-10-11(2)8(7)6-9-3-4-12/h5,9,12H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABZHVCYADLYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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